

# Whitepaper: Solubility and Stability Profiling of 4-(2-Phenoxyethyl)morpholine

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## Compound of Interest

Compound Name: 4-(2-Phenoxyethyl)morpholine

CAS No.: 1209-10-5

Cat. No.: B3090254

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## Executive Summary

In the landscape of drug development and organic synthesis, morpholine derivatives serve as critical pharmacophores and versatile synthetic intermediates. **4-(2-Phenoxyethyl)morpholine** (CAS: 1209-10-5) is a bifunctional molecule characterized by a lipophilic phenoxy ether linked to a hydrophilic, basic morpholine ring[1]. Understanding its solvation thermodynamics and degradation kinetics is paramount for formulation scientists and synthetic chemists. This technical guide provides an in-depth analysis of the solubility and stability of **4-(2-Phenoxyethyl)morpholine** across various solvent systems, grounded in structural causality and validated experimental protocols.

## Physicochemical Profiling & Structural Causality

The physicochemical behavior of **4-(2-Phenoxyethyl)morpholine** is dictated by the interplay between its functional groups. The molecule possesses a molecular weight of 207.27 g/mol and a computed partition coefficient (LogP) of approximately 1.6[1], classifying it as moderately lipophilic.

The morpholine moiety acts as a weak to moderate base. Based on the parent morpholine compound, which exhibits a pKa of ~8.3 to 8.5[2][3], the tertiary amine in **4-(2-Phenoxyethyl)morpholine** undergoes protonation in acidic environments. This structural feature is the primary causal factor for its pH-dependent solubility profile. Conversely, the phenoxy group drives its affinity for non-polar and polar aprotic organic solvents while providing a robust chromophore for UV detection during analytical quantification.

### Table 1: Core Physicochemical Parameters

Parameter	Value / Description	Structural Causality
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	Determines fundamental mass (207.27 g/mol)[1].
LogP (Computed)	~1.6	Driven by the hydrophobic phenyl ring, resulting in moderate lipophilicity[1].
pKa (Estimated)	~8.4 (Basic)	Tertiary amine of the morpholine ring accepts protons at physiological/low pH[2].
Hydrogen Bonding	1 Donor / 3 Acceptors	Ether oxygens and amine nitrogen act as H-bond acceptors, enhancing solubility in protic solvents[4].

## Solubility Thermodynamics Across Solvent Systems

Solubility is not merely a static value but a dynamic equilibrium influenced by solvent polarity, hydrogen bonding capacity, and pH. For **4-(2-Phenoxyethyl)morpholine**, the solubility profile can be categorized into four distinct solvent classes.

### Aqueous and pH-Dependent Solubility

In unbuffered water (pH ~7.0), the free base form of **4-(2-Phenoxyethyl)morpholine** exhibits limited solubility due to its LogP of 1.6. However, as the pH drops below its pKa (~8.4), the morpholine nitrogen protonates to form a morpholinium cation[5]. This ion-dipole interaction

with water exponentially increases its aqueous solubility. Consequently, acidic buffers (e.g., 0.1 M HCl or citrate buffer pH 3.0) act as excellent aqueous solubilizers.

## Organic Solvent Profiles

- **Polar Protic Solvents (Methanol, Ethanol):** High solubility. The hydroxyl groups of the solvents form strong hydrogen bonds with the ether oxygens and the morpholine nitrogen.
- **Polar Aprotic Solvents (Acetonitrile, DMSO, DMF):** Exceptional solubility. The molecule's inherent dipole moment aligns favorably with these solvents, making them ideal for stock solution preparation in biological assays or HPLC analysis.
- **Non-Polar Solvents (Hexane, Toluene):** Moderate to high solubility. The phenoxy ring facilitates favorable Van der Waals interactions with non-polar solvents, allowing the free base to dissolve readily.

**Table 2: Modeled Thermodynamic Solubility Profile at 25°C**

Solvent System	Dielectric Constant ( $\epsilon$ )	Relative Solubility	Dominant Solvation Mechanism
Water (pH 2.0)	80.1	High (>50 mg/mL)	Ion-dipole interactions (Morpholinium salt formation)
Water (pH 10.0)	80.1	Low (<1 mg/mL)	Hydrophobic exclusion of the free base
Methanol	32.7	Very High (>100 mg/mL)	Hydrogen bonding (H-bond acceptor)
Dimethyl Sulfoxide	46.7	Very High (>100 mg/mL)	Dipole-dipole interactions
n-Hexane	1.89	Moderate (~10-20 mg/mL)	London dispersion forces (Phenoxy ring)

## Chemical Stability & Degradation Kinetics

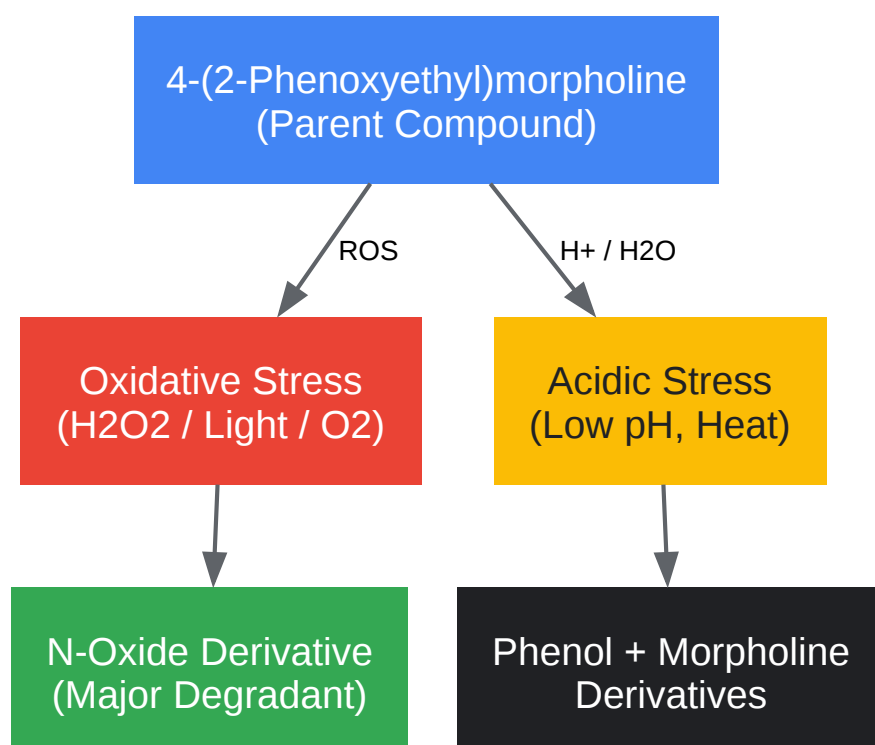
Ensuring the chemical integrity of **4-(2-Phenoxyethyl)morpholine** requires understanding its vulnerabilities to environmental stressors. The molecule is generally stable under ambient conditions but exhibits specific degradation pathways under forced stress.

### Oxidative Susceptibility

Tertiary amines, such as the morpholine nitrogen, are highly susceptible to oxidation. Exposure to reactive oxygen species (ROS), peroxides, or prolonged atmospheric oxygen under UV light leads to the formation of an N-oxide derivative. This is the most kinetically favorable degradation pathway.

### Hydrolytic Stability

The ether linkages (both the phenoxy ether and the intra-ring morpholine ether) are highly stable at neutral and alkaline pH. However, under extreme acidic conditions coupled with elevated thermal stress, ether cleavage can occur, yielding phenol and morpholine-based amino alcohols.



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Caption: Primary chemical degradation pathways under oxidative and acidic stress conditions.

## Self-Validating Experimental Methodologies

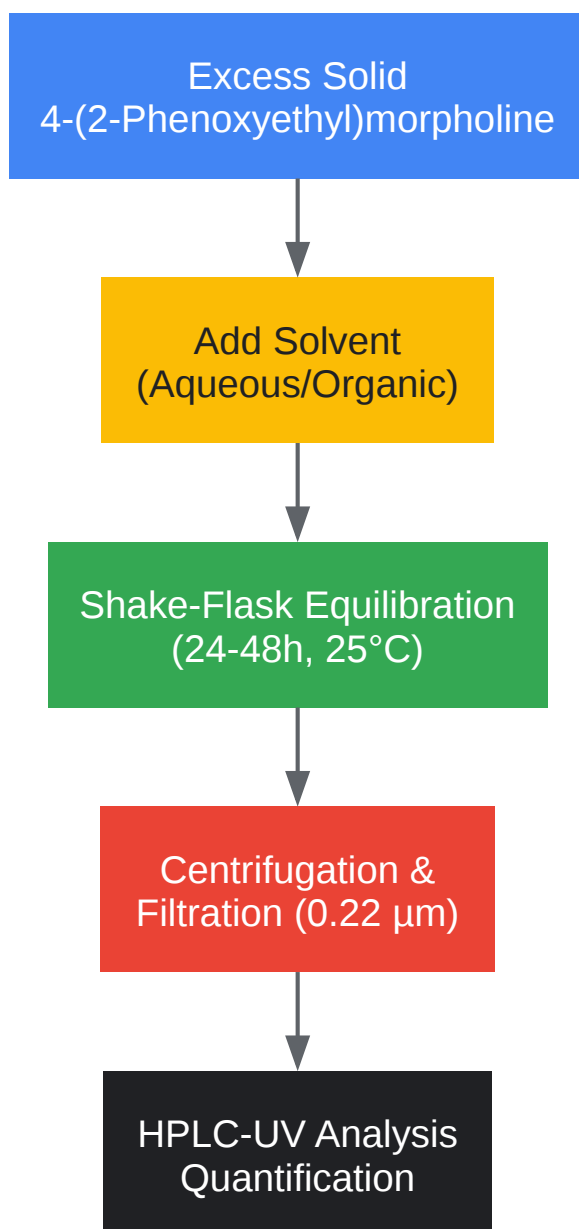
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks (e.g., mass balance, system suitability) to guarantee that the data generated is an artifact of the molecule's true physical chemistry, not experimental error.

### Thermodynamic Solubility Protocol (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility.

Workflow:

- Preparation: Add an excess amount of **4-(2-Phenoxyethyl)morpholine** solid (~50 mg) to a 2 mL glass HPLC vial.
- Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline).
- Equilibration: Seal the vial and place it in a thermostatic shaker at  $25.0 \pm 0.5$  °C. Shake at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
- Phase Separation: Centrifuge the suspension at  $10,000 \times g$  for 10 minutes. Carefully extract the supernatant and filter it through a 0.22  $\mu\text{m}$  PTFE syringe filter. (Self-Validation Check: Discard the first 100  $\mu\text{L}$  of filtrate to account for potential API adsorption to the filter membrane).
- Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at 270 nm (targeting the phenoxy chromophore). Quantify against a 5-point calibration curve ( $R^2 > 0.999$ ).



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Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

## Forced Degradation & Stability-Indicating Assay

To establish the shelf-life and handling constraints, a forced degradation study must be executed following ICH Q1A(R2) guidelines.

Workflow:

- Sample Preparation: Prepare a 1.0 mg/mL stock solution of **4-(2-Phenoxyethyl)morpholine** in Acetonitrile:Water (50:50, v/v).
- Stress Conditions:
  - Oxidative: Add 3% H<sub>2</sub>O<sub>2</sub>(v/v) and incubate at 25°C for 24 hours.
  - Acidic: Add 0.1 N HCl and heat at 60°C for 48 hours.
  - Alkaline: Add 0.1 N NaOH and heat at 60°C for 48 hours.
  - Photolytic: Expose to 1.2 million lux hours and 200 Watt hours/m<sup>2</sup> of UV energy.
- Neutralization: Neutralize acidic and alkaline samples to pH ~7.0 prior to injection to protect the HPLC column.
- Analysis (Self-Validation): Utilize a stability-indicating HPLC method (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).
  - Causality Check: The use of 0.1% TFA ensures the morpholine nitrogen remains protonated, preventing peak tailing and ensuring sharp, reproducible chromatography.
  - Mass Balance Check: The sum of the peak areas of the parent compound and all degradants must equal 95-105% of the unstressed control peak area. If mass balance fails, it indicates the formation of volatile degradants or species lacking a UV chromophore.

## Conclusion

**4-(2-Phenoxyethyl)morpholine** is a structurally dynamic compound whose solubility and stability are heavily dictated by its morpholine nitrogen and phenoxy ether linkage. By leveraging pH control, formulation scientists can easily manipulate its aqueous solubility, while its inherent lipophilicity ensures broad compatibility with organic solvents. During storage and processing, mitigating oxidative stress is the primary requirement to prevent N-oxide formation. Adhering to the self-validating protocols outlined above ensures robust, reproducible data critical for advancing this molecule through the development pipeline.

## References

- PubChem. "4-(2-Phenoxyethyl)morpholine | C12H17NO2 | CID 2840999". National Center for Biotechnology Information. Available at: [\[Link\]\[1\]](#)
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